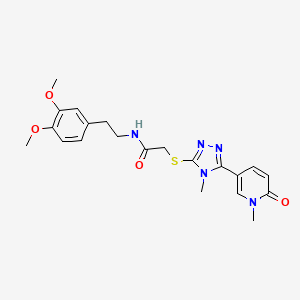

![molecular formula C10H14Cl3NO B2485242 [2-(2,4-Dichlorophenoxy)ethyl]dimethylamine hydrochloride CAS No. 1593-54-0](/img/structure/B2485242.png)

[2-(2,4-Dichlorophenoxy)ethyl]dimethylamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds often involves functional cell-based screening or chemical reactions utilizing specific reagents like hydroxylamine hydrochloride in methanol solutions or through reductive amination processes. For instance, Croston et al. (2002) discovered a nonpeptidic agonist of the urotensin-II receptor through a functional cell-based screen, highlighting a method that could potentially be applied or adapted for synthesizing [2-(2,4-Dichlorophenoxy)ethyl]dimethylamine hydrochloride (Croston et al., 2002).

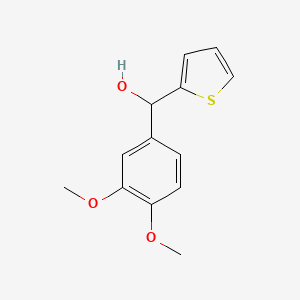

Molecular Structure Analysis

Spectroscopic and diffractometric techniques are pivotal in characterizing the molecular structure of chemical compounds. Vogt et al. (2013) utilized such methods to characterize polymorphic forms of a pharmaceutical compound, indicating the utility of these techniques in understanding the molecular structure of this compound (Vogt et al., 2013).

Chemical Reactions and Properties

Chemical reactivity and the formation of various derivatives or reaction products are essential aspects of chemical research. Schenone et al. (1991) and other researchers have explored reactions involving ethyl or methyl esters, leading to the synthesis of different esters and carboxylic acids, demonstrating the types of chemical reactions this compound might undergo (Schenone et al., 1991).

Physical Properties Analysis

Understanding the physical properties, including polymorphism, solubility, and phase behavior, is crucial for the application and handling of chemical compounds. Studies like those by Vogt et al. (2013) provide insights into the physical characterization of compounds through solid-state nuclear magnetic resonance and X-ray diffraction, which could be applied to analyze this compound (Vogt et al., 2013).

Scientific Research Applications

Pollution Prevention in Herbicide Production

The dimethylamine salt of 2,4-dichlorophenoxyacetic acid, a variant of the compound , is used in herbicide production. A study emphasized the significance of controlling air pollution during the manufacture and handling of methylamines like this compound. It proposed an optimal air pollution control system for the preparation of the herbicide, significantly improving air quality in the vicinity of chemical plants by employing methods like passing effluent gases through a packed bed scrubber and a catalytic reactor (Arsenijević et al., 2008).

Herbicidal Activity

The compound, as part of herbicidal ionic liquids (HILs), has been studied for its activity against broad-leaved weeds in agricultural settings. It demonstrated significant efficacy compared to other formulations, highlighting its potential as a powerful herbicidal agent. The nonvolatile nature of these HILs may offer safety advantages to operators and neighboring plants, and they did not injure wheat at certain dosages, indicating a level of specificity and safety for the crop (Praczyk et al., 2012).

Synthetic Applications in Organic Chemistry

The compound's derivatives have been utilized in synthesizing various organic structures. For instance, the process involved reactions with arenediazonium chlorides and hydroxylamine hydrochloride to yield diverse compounds like oximes, dioxime, and α-hydrazono propionitrile, showcasing the compound's versatility in synthetic organic chemistry (Makhseed et al., 2007).

Mechanism of Action

Target of action

2,4-Dichlorophenoxyacetic acid is a systemic herbicide that primarily targets broadleaf weeds .

Mode of action

It works by causing uncontrolled growth in the weeds, leading to their death. Most grasses such as cereals, lawn turf, and grassland are relatively unaffected .

Result of action

The primary result of the action of this compound is the death of broadleaf weeds due to uncontrolled growth .

properties

IUPAC Name |

2-(2,4-dichlorophenoxy)-N,N-dimethylethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Cl2NO.ClH/c1-13(2)5-6-14-10-4-3-8(11)7-9(10)12;/h3-4,7H,5-6H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSHRSKRLFSCZGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1=C(C=C(C=C1)Cl)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[2-(piperazin-1-yl)ethyl]sulfanyl}-1H-1,3-benzodiazole dihydrochloride](/img/structure/B2485159.png)

![N-(4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2485161.png)

![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2485169.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2485173.png)

![6-Fluoro-3-(4-methoxyphenyl)sulfonyl-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2485176.png)

![5-((3,5-Dimethylpiperidin-1-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2485181.png)